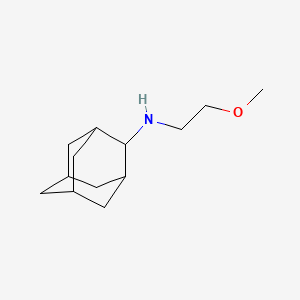
1-(2,3-dihydro-1H-inden-2-yl)-4-(3-phenyl-2-propen-1-yl)piperazine
Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as DPIPP, is a piperazine derivative that has been synthesized and studied for its potential biological applications. This compound has been found to have a unique mechanism of action and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-(3-phenyl-2-propen-1-yl)piperazine involves its ability to bind to and activate certain receptors in the brain and other tissues. Specifically, 1-(2,3-dihydro-1H-inden-2-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cell survival, and neurotransmitter release. By binding to this receptor, 1-(2,3-dihydro-1H-inden-2-yl)-4-(3-phenyl-2-propen-1-yl)piperazine can modulate its activity and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-inden-2-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the reduction of pain perception. These effects are thought to be mediated through the activation of the sigma-1 receptor and other molecular targets.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,3-dihydro-1H-inden-2-yl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its unique mechanism of action and its potential therapeutic applications. However, there are also some limitations to its use, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are many potential future directions for research on 1-(2,3-dihydro-1H-inden-2-yl)-4-(3-phenyl-2-propen-1-yl)piperazine, including the development of new treatments for neurological disorders, cancer, and other diseases. Other areas of research could include the optimization of the synthesis method to improve yield and purity, the identification of new molecular targets for 1-(2,3-dihydro-1H-inden-2-yl)-4-(3-phenyl-2-propen-1-yl)piperazine, and the exploration of its potential use in drug discovery and pharmacology.
In conclusion, 1-(2,3-dihydro-1H-inden-2-yl)-4-(3-phenyl-2-propen-1-yl)piperazine is a piperazine derivative that has shown promising results in various scientific research studies. Its unique mechanism of action and potential therapeutic applications make it an interesting compound for further study. While there are some limitations to its use, there are many potential future directions for research on 1-(2,3-dihydro-1H-inden-2-yl)-4-(3-phenyl-2-propen-1-yl)piperazine that could lead to new treatments for a variety of diseases.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-2-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied extensively for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of neuroscience, where 1-(2,3-dihydro-1H-inden-2-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to have a unique mechanism of action that could be useful in the development of new treatments for neurological disorders. Other areas of research include cancer treatment, drug discovery, and pharmacology.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2/c1-2-7-19(8-3-1)9-6-12-23-13-15-24(16-14-23)22-17-20-10-4-5-11-21(20)18-22/h1-11,22H,12-18H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDKMFCOKNYNFZ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1H-indazol-5-ylamino)methyl]-2-methoxyphenol](/img/structure/B3853865.png)

![(4-methylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B3853880.png)

![2-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B3853896.png)
![1-benzyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B3853898.png)
![2,2'-[(5-bromo-2-methoxybenzyl)imino]diethanol](/img/structure/B3853908.png)


![2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3853935.png)
![4-{3-[(1,2-diphenylethyl)amino]butyl}phenol](/img/structure/B3853939.png)
![N,N,2,2-tetramethyl-N'-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1,3-propanediamine](/img/structure/B3853944.png)
![4-{3-[(cyclopropylmethyl)(propyl)amino]butyl}phenol](/img/structure/B3853950.png)
